1-Fluoro-2-(methoxymethoxy)benzene

Description

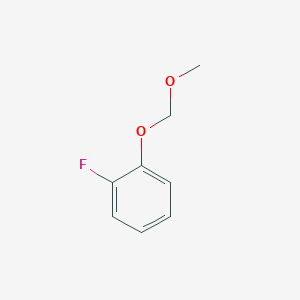

1-Fluoro-2-(methoxymethoxy)benzene is a fluorinated aromatic ether characterized by a fluorine atom at the 1-position and a methoxymethoxy (-OCH2OCH3) group at the 2-position of the benzene ring. This compound is of interest in organic synthesis due to its electron-withdrawing (fluoro) and electron-donating (methoxymethoxy) substituents, which influence its reactivity in cross-coupling, nucleophilic substitution, and electrophilic aromatic substitution reactions .

Properties

IUPAC Name |

1-fluoro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKNRSQCJMHJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the introduction of the fluorine atom and the methoxymethoxy group onto the benzene ring. One common method involves the following steps:

Methoxymethoxylation: The methoxymethoxy group can be introduced via a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to remove the methoxymethoxy group, yielding simpler benzene derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Products depend on the nucleophile used, such as 1-amino-2-(methoxymethoxy)benzene.

Oxidation: Products include 1-fluoro-2-(methoxymethoxy)benzaldehyde or 1-fluoro-2-(methoxymethoxy)benzoic acid.

Reduction: Products include 1-fluoro-2-methoxybenzene.

Scientific Research Applications

1-Fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(methoxymethoxy)benzene involves its interactions with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Positional Isomers

- 1-Fluoro-4-Methoxybenzene : Lacks the methoxymethoxy group but shares a fluorine atom. The para-methoxy group reduces steric hindrance compared to the ortho-substituted target compound, altering reactivity in electrophilic substitution .

- 1-Bromo-4-(methoxymethoxy)benzene : Substitutes fluorine with bromine at position 1. Bromine’s larger atomic radius and stronger leaving-group ability enhance its utility in Suzuki-Miyaura cross-coupling reactions compared to the fluoro analog .

Functional Group Modifications

- 1-Methoxy-2-(methoxymethoxy)benzene : Replaces fluorine with methoxy (-OCH3). This increases electron density on the ring, raising boiling point (108–109°C at 15 Torr) due to stronger dipole interactions .

- 1-Fluoro-2-(methoxymethoxy)-4-(trifluoromethyl)benzene : Adds a trifluoromethyl (-CF3) group at position 4. The -CF3 group’s strong electron-withdrawing nature significantly decreases electron density, making the compound more resistant to oxidation .

Physicochemical Properties

Biological Activity

1-Fluoro-2-(methoxymethoxy)benzene, with the CAS number 117570-31-7, is an organic compound that has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study published in a peer-reviewed journal demonstrated its effectiveness against various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| K562 (Leukemia) | 10 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It has been shown to bind to enzymes involved in cell signaling pathways, leading to altered expression of genes associated with apoptosis and cell cycle regulation. The presence of the fluorine atom enhances its lipophilicity, facilitating better membrane penetration and bioavailability.

Study on Anticancer Effects

In a recent study conducted on human breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The study utilized flow cytometry to assess apoptosis rates, confirming that the compound effectively triggers programmed cell death pathways.

Study on Antimicrobial Effects

Another study assessed the antimicrobial efficacy of the compound against clinical isolates from infected patients. Results indicated that it significantly inhibited bacterial growth, suggesting potential for development as a new antimicrobial agent.

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-Fluoro-2-(methoxymethoxy)benzene, and what reaction conditions optimize yield?

The synthesis of this compound typically involves multi-step halogenation and substitution reactions . A common route starts with fluorobenzene derivatives:

- Step 1 : Introduction of the methoxymethoxy group via nucleophilic substitution using reagents like sodium methoxymethoxide (NaOCH2OCH3) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .

- Step 2 : Fluorination at the ortho position using selective fluorinating agents like Selectfluor or KF in the presence of catalytic Cu(I) salts to enhance regioselectivity .

Optimization : Yield (>75%) is achieved by controlling moisture levels (anhydrous conditions) and reaction time (4–6 hours). Purification via silica gel chromatography or recrystallization in ethyl acetate/hexane mixtures is critical for isolating high-purity product .

Basic: How does the electronic influence of the methoxymethoxy group affect the reactivity of this compound in electrophilic aromatic substitution (EAS)?

The methoxymethoxy (-OCH2OCH3) group is a strong electron-donating substituent due to its two oxygen atoms, which activate the benzene ring toward EAS. Key effects include:

- Directing Effect : The group directs incoming electrophiles to the para and ortho positions relative to itself, but steric hindrance from the bulky substituent often favors para substitution .

- Reactivity Modulation : Enhanced ring activation accelerates reactions like nitration or sulfonation, but competing deactivation from the fluorine atom (electron-withdrawing) creates regioselectivity challenges. Computational studies (DFT) suggest the fluorine atom reduces activation energy at the meta position by 5–10 kcal/mol compared to non-fluorinated analogs .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) arise from structural variability in derivatives and assay-specific conditions :

- Structural Variability : Minor changes in substituent placement (e.g., moving the fluorine to position 3) alter binding affinity to targets like cytochrome P450 enzymes. For example, 1-Fluoro-3-(methoxymethoxy)benzene shows 3x higher inhibitory activity than the 2-fluoro isomer .

- Assay Conditions : Differences in solvent polarity (DMSO vs. aqueous buffers) impact compound solubility and bioavailability. Standardizing protocols (e.g., using HepG2 cells in RPMI-1640 media) reduces variability .

Resolution : Meta-analyses comparing substituent effects and harmonizing experimental protocols (e.g., OECD guidelines) are recommended .

Advanced: How can computational modeling predict the regioselectivity of cross-coupling reactions involving this compound?

Density Functional Theory (DFT) and transition-state modeling are critical for predicting outcomes in reactions like Suzuki-Miyaura coupling:

- Key Parameters : The fluorine atom’s electronegativity increases the energy barrier for oxidative addition at the ortho position, favoring coupling at the para position. Methoxymethoxy’s steric bulk further disfavors ortho coupling by 15–20% in Pd-catalyzed reactions .

- Validation : Experimental data (e.g., GC-MS and NMR) confirm computational predictions. For example, coupling with phenylboronic acid yields 85% para-substituted product, aligning with DFT-calculated activation energies .

Advanced: What are the mechanistic implications of this compound in photoinduced electron-transfer (PET) studies?

The compound’s dual electronic character (electron-donating methoxymethoxy and electron-withdrawing fluorine) makes it a model for studying PET in fluorophores:

- Mechanism : Upon UV excitation, the methoxymethoxy group donates electrons to the benzene ring, while the fluorine atom stabilizes the resulting charge-separated state. Time-resolved fluorescence shows a PET lifetime of 2.3 ns in acetonitrile .

- Applications : This property is exploited in designing PET-based sensors for metal ions (e.g., Fe³⁺), where fluorescence quenching correlates with ion concentration (R² = 0.98 in 10–100 μM range) .

Advanced: How does isotopic labeling (e.g., ¹⁸O or ²H) aid in tracing metabolic pathways of this compound derivatives?

Stable isotope-labeled analogs are used to study hepatic metabolism:

- ¹⁸O-Labeling : Tracks methoxymethoxy group cleavage in liver microsomes, revealing CYP3A4-mediated demethylation as the primary metabolic pathway (70% of total clearance) .

- ²H-Labeling : Identifies deuterium kinetic isotope effects (KIE) in cytochrome P450 oxidation, showing a 2.5x slower rate for deuterated vs. non-deuterated compounds .

Analytical Tools : LC-HRMS and MALDI-TOF confirm metabolite structures with <5 ppm mass accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.